molecular formula C8H15Cl2N3 B13483322 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride

Cat. No.: B13483322
M. Wt: 224.13 g/mol
InChI Key: SYNSQEPSLMYEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylamine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include modulation of neurotransmitter release and inhibition of specific enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)pyridine dihydrochloride
  • N,N-Dimethyl-2-aminomethylpyridine
  • 2-(Dimethylamino)methylpyridine

Uniqueness

3-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective binding or inhibition is required.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

3-(aminomethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-11(2)8-7(6-9)4-3-5-10-8;;/h3-5H,6,9H2,1-2H3;2*1H

InChI Key

SYNSQEPSLMYEOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.